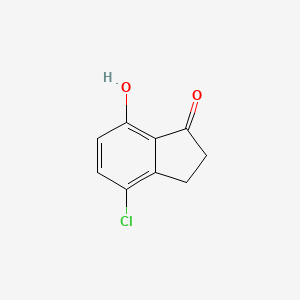

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one

Descripción

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one (C₉H₇ClO₂, MW 182.45 g/mol) is a bicyclic ketone featuring a chloro substituent at position 4 and a hydroxy group at position 5. This compound serves as a key intermediate in medicinal chemistry, notably in the synthesis of ZY0511, a hydrazide derivative investigated for anticancer properties . Its structure combines electron-withdrawing (Cl) and polar (OH) groups, influencing reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

4-chloro-7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNMNVRDMWVUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511581 | |

| Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-10-0 | |

| Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one typically involves the chlorination of 7-hydroxy-2,3-dihydroinden-1-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydroxide or potassium carbonate.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of a catalyst like sulfuric acid or pyridine.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and chlorine groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below compares 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one with analogs differing in substituents:

Key Observations :

- Electron-withdrawing vs. donating groups : The chloro and bromo substituents enhance electrophilicity at the ketone, facilitating nucleophilic reactions (e.g., hydrazide formation in ZY0511 ). In contrast, methoxy groups in donepezil improve CNS bioavailability .

- Solubility: The 7-hydroxy group increases polarity and aqueous solubility compared to non-hydroxylated analogs like 7-chloro-1-indanone .

- Steric effects : Bulkier substituents (e.g., benzyloxy in compounds 8s–8u from ) reduce metabolic stability but enhance target selectivity .

Pharmacological Profiles

Structure-Activity Relationships :

- Hydroxy group : Enhances hydrogen bonding with targets (e.g., ferroptosis regulators ), but may reduce metabolic stability.

- Chloro vs. methoxy : Chloro substituents increase electrophilicity, favoring covalent interactions, while methoxy groups improve pharmacokinetics .

- Halogen position: 4-Cl in the target compound vs. 7-Cl in 7-chloro-1-indanone alters ring electron density, impacting binding to enzymes like MAO-B .

Actividad Biológica

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one (CAS No. 81945-10-0) is an organic compound with significant biological activity. It is a derivative of indanone characterized by a chlorine atom at the 4th position and a hydroxyl group at the 7th position of the indanone ring. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmacologically active agent.

The molecular formula of this compound is C9H7ClO2. Its structure allows for various chemical reactions, including oxidation, reduction, substitution, and esterification, which can be utilized in synthetic pathways for developing new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl and chlorine groups facilitates hydrogen bonding and hydrophobic interactions, respectively, which influence the compound's binding affinity and specificity to biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity:

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for its ability to induce apoptosis in certain cancer cell lines, demonstrating potential as an anticancer agent.

2. Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in various models. This activity may be linked to its ability to inhibit specific inflammatory mediators.

3. Enzyme Inhibition:

this compound has been studied for its inhibitory effects on enzymes such as carbonic anhydrases (CA), which play a crucial role in various physiological processes. Inhibitory assays indicated that it could effectively inhibit both human isoforms CA I and CA II, suggesting its potential utility in treating conditions related to these enzymes .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines.

Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, researchers synthesized a series of Mannich bases derived from related compounds and assessed their activity against human carbonic anhydrases. The findings revealed that some derivatives exhibited enhanced inhibitory activity compared to the parent compound, highlighting the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

A comparison of this compound with similar compounds reveals differences in biological activity:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Bromo-7-hydroxy-2,3-dihydroinden-1-one | Bromine instead of chlorine | Similar anticancer properties but varied enzyme inhibition |

| 4-Fluoro-7-hydroxy-2,3-dihydroinden-1-one | Fluorine atom present | Altered electronic properties affecting binding affinity |

| 7-Hydroxy-2,3-dihydroinden-1-one | No halogen substituent | Reduced reactivity and biological activity compared to chlorinated derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.